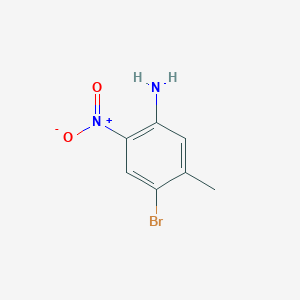

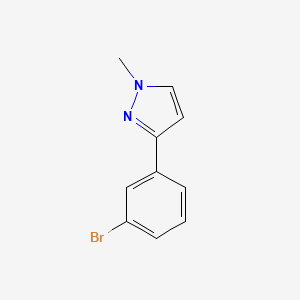

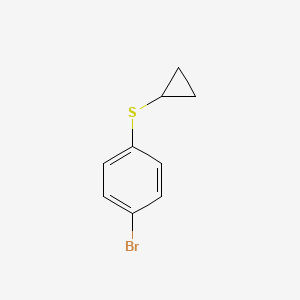

4-溴-5-甲基-2-硝基苯胺

描述

The compound 4-Bromo-5-methyl-2-nitroaniline is a derivative of nitroaniline, which is a class of compounds that have been extensively studied due to their various applications in fields such as dye synthesis and material science. Although the provided papers do not directly discuss 4-Bromo-5-methyl-2-nitroaniline, they provide insights into the properties and reactions of structurally related compounds.

Synthesis Analysis

The synthesis of nitroaniline derivatives can be achieved through various methods, including nucleophilic substitution reactions. For instance, the synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium is an example of a green process development for preparing nitroaniline derivatives . Similarly, the synthesis of Schiff base compounds, such as 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, through condensation reactions, represents another method of synthesizing nitroaniline derivatives .

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be elucidated using various spectroscopic techniques. For example, the Schiff base compound mentioned earlier was characterized using XRD, IR, MS, and NMR spectroscopy . The crystal structure of related compounds, such as 4-bromo-2-methoxy-1-methyl-5-nitroimidazole, has been determined to be monoclinic, providing insights into the solid-state geometries of these molecules .

Chemical Reactions Analysis

Nitroaniline derivatives can undergo a variety of chemical reactions. The Suzuki cross-coupling reaction is one such reaction, where 4-bromo-2-methylaniline derivatives were synthesized with the incorporation of various functional groups . Nucleophilic aromatic substitution is another reaction type, as demonstrated by the synthesis of phthalocyanines based on 4-bromo-5-nitrophthalodinitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. For example, the isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide exhibit ionic layers separated by hydrocarbon layers, which affect their hydrogen bonding and solubility . The solvent effect on complexation of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols with zinc(II) ion indicates that the choice of solvent can significantly impact the formation and stability of complexes .

科学研究应用

合成和表征

- 4-溴-5-甲基-2-硝基苯胺已被用于各种合成过程中。例如,从4-溴-2-硝基甲苯合成4-溴-2-氯代甲苯涉及还原得到5-溴-2-甲基苯胺,然后进行重氮化和桑迪迈反应(Xue Xu, 2006)。

药物化学和生物化学

- 在生物化学和药物化学领域,4-溴-5-甲基-2-硝基苯胺显示出作为尿酶抑制剂的潜力,这在医学和农业中具有重要意义。通过绿色合成方法对其进行合成和表征已经报道,展示了其对尿酶的抑制活性具有相当的功效(Abida Zulfiqar et al., 2020)。

分子结构分析

- 该分子已被用于分析分子结构的研究,例如在结构研究中,包含2-甲基-4-硝基苯胺乙二甲基氨基甲酸盐的晶体复合物(N. Vyas et al., 1984)。

相平衡和热力学

- 有关有机体系的相平衡、结晶和热性质的研究包括4-溴-5-甲基-2-硝基苯胺。例如,对尿素-4-溴-2-硝基苯胺体系的相图研究突出了其在理解混溶性和共晶和单相共晶形成中的重要性(R. Reddi et al., 2012)。

荧光传感

- 它还被用于开发新型荧光传感器。一项研究表明,使用分子印迹荧光聚(离子液体)在水中创建了对4-硝基苯胺高灵敏度和选择性的传感器(Wei Xie et al., 2020)。

非线性光学性质

- 已研究了相关化合物2-甲基-4-硝基苯胺的非线性光学性质中的电荷转移贡献,突出了硝基苯胺衍生物在光学和光子学领域的潜在应用(G. Jasmine et al., 2016)。

聚集和相互作用研究

- 在另一项研究中,使用量子力学计算分析了氨基硝基甲苯等化合物的分子间相互作用,包括类似于4-溴-5-甲基-2-硝基苯胺的化合物。这项研究有助于理解硝基苯胺衍生物中的分子相互作用和聚集行为(R. Kruszyński等,2010)。

绿色化学应用

- 在一项关于制备溴化硝基苯胺的绿色过程开发的研究中展示了4-溴-5-甲基-2-硝基苯胺在绿色化学过程中的应用,表明其在更环保的化学合成中的作用(Venkatanarayana Pappula et al., 2016)。

电荷密度和氢键研究

- 对低温下相关硝基苯胺的电子电荷分布和从头算计算的研究为理解这些分子的化学行为和潜在应用提供了见解(J. Ellena et al., 2001)。

安全和危害

属性

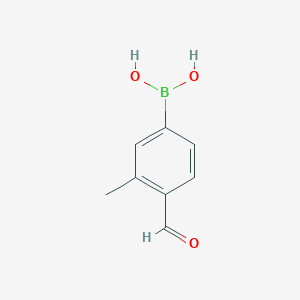

IUPAC Name |

4-bromo-5-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWJQZRBSYOVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625976 | |

| Record name | 4-Bromo-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methyl-2-nitroaniline | |

CAS RN |

827-32-7 | |

| Record name | 4-Bromo-5-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)